3,4-Dichloro-2-nitroaniline

Description

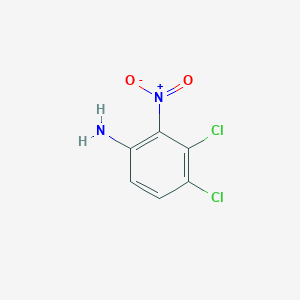

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCVNPULEBIHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157579 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132429-81-3 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-2-nitroaniline (CAS No. 958804-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-2-nitroaniline, a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis. This document delves into the critical aspects of its chemical identity, synthesis, analytical characterization, and safety protocols. While its direct applications in drug development are still emerging, its structural motifs are present in various bioactive molecules, highlighting its importance for medicinal chemists and process development scientists. This guide aims to be an authoritative resource, consolidating technical data and procedural insights to facilitate its effective and safe utilization in research and development.

Chemical Identity and Physicochemical Properties

This compound is systematically named 3,4-dichloro-2-nitrobenzenamine. Its unique substitution pattern on the benzene ring, featuring two adjacent chlorine atoms and a nitro group ortho to the amine, imparts specific reactivity and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 958804-40-5 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Note: Experimental physical properties such as melting point, boiling point, and solubility for this specific isomer are not widely reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis of this compound: A Mechanistic Approach

The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The amino group is a strong ortho-, para-director, while the chlorine atoms are weak ortho-, para-directors and deactivating. The steric hindrance from the chlorine at position 3 and the electronic deactivation of the ring will influence the position of the incoming nitro group.

Proposed Synthetic Protocol: Nitration of 3,4-Dichloroaniline

This protocol is a theoretical procedure based on general nitration methods for anilines and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Acetylation of 3,4-Dichloroaniline (Protection of the Amino Group)

-

Rationale: Direct nitration of anilines can be problematic, leading to oxidation and the formation of a mixture of isomers due to the protonation of the amino group in strong acid. Acetylation protects the amino group, moderates its activating effect, and directs the nitration primarily to the ortho and para positions relative to the acetamido group.

-

Dissolve 3,4-dichloroaniline in glacial acetic acid.

-

Add acetic anhydride and gently reflux the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into cold water to precipitate the N-(3,4-dichlorophenyl)acetamide.

-

Filter, wash with water, and dry the product.

Step 2: Nitration of N-(3,4-dichlorophenyl)acetamide

-

Rationale: The acetamido group will direct the incoming nitro group to the available ortho and para positions. Nitration at the 2-position (ortho to the acetamido group) is sterically hindered by the chlorine at position 3, but may still occur.

-

Carefully dissolve the N-(3,4-dichlorophenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of the Acetamido Group (Deprotection)

-

Rationale: The protecting acetyl group is removed by acid or base hydrolysis to yield the final product.

-

Reflux the nitrated acetanilide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using acid hydrolysis, cool the reaction mixture and neutralize with a base to precipitate the this compound. If using base hydrolysis, the product may precipitate upon cooling.

-

Filter the product, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route for this compound.

Analytical Methods for Characterization and Quantification

Accurate characterization and quantification of this compound are essential for quality control and research applications. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of dichloronitroaniline isomers.

3.1.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.

-

Typical Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of aniline derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective for separating isomers.

-

Detection: A UV detector is suitable for detecting nitroaromatic compounds, typically monitored at around 254 nm. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used.

-

-

Method Validation: A validated HPLC method should demonstrate linearity, accuracy, precision, and specificity for this compound, especially in the presence of other isomers and impurities.

3.1.2. Gas Chromatography (GC)

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

-

Typical Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally suitable.

-

Injector: Split/splitless injection is a common technique.

-

Detector: A Flame Ionization Detector (FID) can be used, but for higher selectivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is recommended. For definitive identification, a mass spectrometer (GC-MS) is the preferred detector.

-

-

Considerations: Anilines can sometimes exhibit poor peak shape in GC. Derivatization may be necessary in some cases to improve chromatographic performance, although it adds complexity to the analysis.

Diagram 2: Analytical Workflow for this compound

Caption: General workflow for the analysis of this compound.

Spectroscopic Methods

Spectroscopic data is crucial for the unambiguous identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretches.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Applications in Drug Discovery and Development

While specific examples of this compound as a direct precursor in marketed drugs are not prominent in the literature, its structural features make it a valuable building block in medicinal chemistry. Nitroaromatic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

The dichloro substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound serves as a scaffold that can be elaborated to generate libraries of compounds for screening in various therapeutic areas. For instance, similar chlorinated nitroanilines have been used in the synthesis of compounds with potential anticancer and antimicrobial activities.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 958804-40-5) is not widely available. However, based on the data for other dichloronitroaniline isomers and related compounds, it should be handled with extreme caution.[4][5][6][7][8]

Potential Hazards:

-

Toxicity: Dichloronitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Target Organ Damage: Prolonged or repeated exposure may cause damage to organs.[4]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.[4]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area or under a fume hood.[4]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes.

It is imperative to consult a comprehensive and specific SDS for this compound before handling.

Conclusion

This compound, identified by CAS number 958804-40-5, is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the development of novel bioactive compounds. This technical guide has provided a foundational understanding of its properties, a plausible synthetic route, and essential analytical and safety considerations. As research progresses, a more detailed picture of its reactivity and utility in drug discovery is expected to emerge, further establishing its role as a valuable tool for chemists in both academia and industry.

References

The following is a consolidated list of sources that may be relevant to the information presented. Direct citations are provided in the text.

-

Pharmaffiliates. This compound. Available from: [Link]

- Sigma-Aldrich. SAFETY DATA SHEET for a dichloronitroaniline isomer. (Note: This is a representative SDS for a related compound and should be used for general guidance only. A specific SDS for CAS 958804-40-5 should be consulted).

- Fisher Scientific. SAFETY DATA SHEET for 4,5-Dichloro-2-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).

- Fisher Scientific. SAFETY DATA SHEET for 2,6-Dichloro-4-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).

- Thermo Fisher Scientific. SAFETY DATA SHEET for 4-Chloro-2-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).

- Apollo Scientific. 3,4-Dichloroaniline Safety Data Sheet.

- Google Patents. Process for preparing 3, 4 dichloroaniline. US3291832A.

- Google Patents. Process for preparing 4,5-dichloro-2-nitroaniline. WO1991000261A1.

- Guidechem.

- MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

- EPA.

- BenchChem. A Comparative Guide to the Quantification of 3,5-Dichloroaniline: HPLC vs.

- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.

Sources

- 1. Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. EP0398542B1 - Process for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 3,4-Dichloro-2-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-nitroaniline is a halogenated nitroaromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a nitro group on the aniline scaffold, imparts specific reactivity and properties that make it a versatile intermediate in the preparation of a variety of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic considerations, spectroscopic characterization, reactivity profile, and safety and handling protocols.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by the interplay of its functional groups. The electron-withdrawing nature of the two chlorine atoms and the nitro group significantly impacts the electron density of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4,5-Dichloro-2-nitroaniline | 2,6-Dichloro-4-nitroaniline |

| CAS Number | 56376-52-0 | 6641-64-1 | 99-30-9 |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol | 207.01 g/mol | 207.01 g/mol |

| Appearance | Light brown to brown solid[1] | Yellow solid | Yellow needles |

| Melting Point | Data not readily available | 180 - 181 °C | 191 °C |

| Boiling Point | 350.5 ± 37.0 °C (Predicted)[1] | Data not readily available | 130 °C at 2 torr |

| Density | 1.624 ± 0.06 g/cm³ (Predicted)[1] | Data not readily available | 1.624 g/cm³ |

| Solubility | Expected to be soluble in many organic solvents like other nitroanilines. | Insoluble in water. | 6.3 mg/L in water |

Solubility Profile: While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in readily available literature, it is anticipated to exhibit low solubility in water and good solubility in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). This is a general characteristic of many nitroaniline derivatives.

Synthesis and Purification

The synthesis of this compound typically involves the nitration of a corresponding dichlorinated aniline precursor. The regioselectivity of the nitration is a critical aspect of the synthesis, and protecting group strategies may be employed to direct the incoming nitro group to the desired position.

Synthetic Strategy: Nitration of 3,4-Dichloroaniline

A plausible and commonly employed method for the synthesis of nitroanilines is the nitration of an appropriately substituted aniline. In the case of this compound, the starting material would be 3,4-dichloroaniline. Direct nitration of anilines can be challenging due to the sensitivity of the amino group to oxidation and the directing effects of the protonated amino group under strongly acidic conditions. Therefore, a common strategy involves the protection of the amino group as an acetamide prior to nitration.

The following is a generalized, two-step protocol for the synthesis of a dichloronitroaniline, adapted from established methods for the preparation of related compounds. This should be considered a representative procedure that may require optimization for the specific synthesis of this compound.

Step 1: Acetylation of 3,4-Dichloroaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution.

-

Heat the reaction mixture to reflux for a sufficient period to ensure complete acetylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the N-(3,4-dichlorophenyl)acetamide.

-

Collect the solid product by filtration, wash with water until neutral, and dry thoroughly.

Step 2: Nitration of N-(3,4-Dichlorophenyl)acetamide and Hydrolysis

-

In a flask cooled in an ice-salt bath, carefully add the dried N-(3,4-dichlorophenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, keeping the temperature strictly controlled to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by filtration and wash with cold water.

-

To hydrolyze the acetyl group, reflux the crude nitrated acetanilide with an aqueous solution of sulfuric acid.

-

Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).

Figure 1: General synthetic workflow for the preparation of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The expected spectral data are based on the analysis of its functional groups and the substitution pattern of the aromatic ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, nitro, and amino substituents.

Predicted ¹H NMR Data:

-

Aromatic Protons: Two doublets are expected in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group will be the most deshielded and appear at a higher chemical shift. The coupling constant between these two protons will be typical for ortho-coupling (approximately 8-9 Hz).

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift of this signal can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms of the benzene ring.

Predicted ¹³C NMR Data:

-

The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon atom bearing the nitro group is expected to be significantly deshielded, while the carbon attached to the amino group will be shielded. The carbons bonded to the chlorine atoms will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| N-O (Nitro) | Asymmetric & Symmetric Stretching | 1500 - 1570 and 1300 - 1370 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Amino) | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (207.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms (with an approximate ratio of 9:6:1 for M, M+2, and M+4 peaks).

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three functional groups: the amino group, the nitro group, and the chloro substituents on the aromatic ring.

Reactions of the Amino Group

The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation. Diazotization of the amino group to form a diazonium salt is a particularly useful transformation, as the diazonium group can be subsequently replaced by a wide range of other functional groups.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is valuable for the synthesis of dichlorinated diamines.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of one of the chlorine atoms under certain reaction conditions with strong nucleophiles.

Applications in Synthesis

This compound is a useful intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of various heterocyclic compounds and as a precursor for dyes and pigments. Its use as a reagent in the preparation of arylamino-bis(dichlorobenzothiazolylamino)triazines with antibacterial and antifungal activities has been reported[2].

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light[1].

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Potential Hazards (Based on Related Compounds):

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

May cause skin, eye, and respiratory irritation.

Conclusion

This compound is a key synthetic intermediate with a unique combination of functional groups that dictate its chemical behavior. This guide has provided a detailed overview of its physicochemical properties, synthetic routes, spectroscopic characteristics, reactivity, and safety considerations. For researchers and scientists in the field of drug development and organic synthesis, a thorough understanding of these properties is crucial for its effective utilization in the design and preparation of novel and complex molecular architectures. Further research to fully characterize this compound and explore its applications in medicinal chemistry is warranted.

References

- This information is based on general knowledge of nitroaniline chemistry.

- This information is based on general knowledge of nitroaniline chemistry.

- This information is based on general knowledge of nitroaniline chemistry.

Sources

3,4-Dichloro-2-nitroaniline molecular structure

An In-depth Technical Guide to the Molecular Structure of 3,4-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 958804-40-5), a key chemical intermediate. The document delineates its fundamental physicochemical properties, offers a detailed elucidation of its molecular structure through spectroscopic analysis, outlines its synthesis and inherent reactivity, and discusses its applications, particularly in the development of novel therapeutic agents. Emphasizing scientific integrity, this guide incorporates detailed experimental protocols and robust safety guidelines to ensure both conceptual understanding and practical, safe application in a laboratory setting.

Introduction and Physicochemical Profile

This compound, systematically named 3,4-dichloro-2-nitrobenzenamine, is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1] Its molecular framework, featuring a combination of electron-donating (amino) and electron-withdrawing (nitro, chloro) groups, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1][2]

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,4-dichloro-2-nitrobenzenamine |

| CAS Number | 958804-40-5 |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol [1] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical determinants of its behavior in experimental settings, influencing solubility, reaction kinetics, and storage requirements.

| Property | Value | Source |

| Appearance | Light brown to brown solid | [1] |

| Boiling Point | 350.5 ± 37.0 °C (Predicted) | [1] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (Conjugate Acid) | -2.05 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C, Protect from light | [1] |

Elucidation of the Molecular Structure

The structural confirmation of this compound is unequivocally established through a combination of modern spectroscopic techniques. The specific arrangement of substituents on the benzene ring—an amino group at C1, a nitro group at C2, and chlorine atoms at C3 and C4—creates a distinct spectroscopic fingerprint.

Caption: 2D Structure of this compound.

Spectroscopic Data Interpretation

The following table summarizes the key data points used for structural verification.

| Technique | Observed Features | Interpretation |

| ¹H NMR | Two doublets in the aromatic region (δ ~7-8 ppm). A broad singlet for the amine protons (variable). | Confirms two adjacent aromatic protons. The downfield shift is due to the deshielding effect of the nitro and chloro groups. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. | Indicates the lack of symmetry in the benzene ring, consistent with the 1,2,3,4-substitution pattern. |

| IR Spectroscopy | ~3400-3300 cm⁻¹ (two bands), ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric), ~800-600 cm⁻¹ | N-H stretching of the primary amine. NO₂ asymmetric and symmetric stretching. C-Cl stretching vibrations. |

| Mass Spec. | Molecular ion (M⁺) peak at m/z 206. Isotopic peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺). | Corresponds to the molecular weight. The characteristic isotopic pattern confirms the presence of two chlorine atoms. |

Note: Precise NMR chemical shifts can vary based on the solvent used. Data presented here are typical ranges.[3][4]

Synthesis and Chemical Reactivity

Synthetic Pathway: A Conceptual Framework

The synthesis of this compound typically involves the regioselective nitration of a pre-existing dichlorinated aniline or the amination of a dichloronitrobenzene. A common laboratory-scale approach starts with 3,4-dichloroaniline. The amino group is first protected via acylation to prevent oxidation during nitration and to direct the incoming nitro group. The acetyl group is then removed by hydrolysis to yield the final product.

Caption: Synthetic workflow for this compound.

Causality in Experimental Design

-

Protection of the Amino Group: The initial acylation of the amino group to an amide is a critical step. The highly activating and acid-sensitive amino group would otherwise be susceptible to oxidation by the nitrating mixture (HNO₃/H₂SO₄). Furthermore, the resulting acetamido group, while still activating, is less so than the amino group, allowing for more controlled and predictable regioselectivity during the electrophilic aromatic substitution.

-

Regioselectivity of Nitration: The acetamido group is an ortho-, para-director. In the N-acetyl-3,4-dichloroaniline intermediate, the position ortho to the acetamido group (C2) is sterically unhindered and electronically activated, making it the primary site for nitration.

-

Deprotection: Acid- or base-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the primary amine to yield the target molecule.

Reactivity Profile

The reactivity of the this compound ring is a complex interplay of substituent effects:

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to resonance donation of its lone pair into the ring.

-

Nitro Group (-NO₂): A strong deactivating, meta-directing group due to both inductive and resonance electron withdrawal.

-

Chlorine Atoms (-Cl): Deactivating via the inductive effect but ortho-, para-directing due to resonance.

The net effect is a significantly electron-deficient aromatic ring. The strong deactivation by the nitro and chloro groups makes further electrophilic aromatic substitution challenging. However, the amino group can be readily diazotized and subsequently replaced, providing a synthetic handle to introduce a variety of other functional groups. This makes the compound a versatile intermediate for building more complex structures.[5]

Applications in Research and Drug Development

The utility of this compound lies in its role as a foundational building block. Its structure is incorporated into larger molecules designed to have specific biological activities.

-

Antimicrobial Agents: It serves as a precursor for the synthesis of novel arylamino-bis(dichlorobenzothiazolylamino)triazines, which have been investigated for their antibacterial and antifungal properties.[1][2] The dichloro-substituted phenyl ring is a common motif in antimicrobial compounds, and this intermediate provides a direct route for its incorporation.

-

Heterocyclic Synthesis: The ortho-relationship between the amino and nitro groups is particularly useful for constructing heterocyclic systems. For example, reduction of the nitro group to an amine yields a 1,2-diamine, which is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused ring systems that are prevalent in medicinal chemistry.

Safety, Handling, and Experimental Protocols

WARNING: this compound is a hazardous chemical and must be handled with appropriate precautions. The following information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.[6]

Hazard Identification

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Organ Damage: May cause damage to organs (specifically blood) through prolonged or repeated exposure.

-

Irritation: Causes skin and eye irritation.[6]

-

Environmental Hazard: Harmful to aquatic life with long-lasting effects.

Protocol: Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure risk.

-

Engineering Controls:

-

Verification: Always handle the solid and any solutions within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has a recent certification date and is functioning correctly.

-

-

Personal Protective Equipment (PPE):

-

Verification: Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and tight-sealing safety goggles or a full-face shield. Check gloves for any signs of degradation or puncture before and during use.

-

-

Dispensing and Weighing:

-

Verification: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any spills.

-

-

Storage:

-

Verification: Store the compound in its original, tightly sealed container in a locked, designated cabinet for toxic substances, maintained at 2-8°C and protected from light.[1] The storage area should be well-ventilated.

-

-

Spill and Waste Disposal:

-

Verification: In case of a spill, do not breathe dust. Evacuate the area. Clean up spills using absorbent materials suitable for chemical spills, avoiding dust generation. Dispose of all contaminated materials and excess reagents as hazardous chemical waste in a clearly labeled, sealed container, following institutional and local regulations.[6]

-

First Aid Measures

-

Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. Call a POISON CENTER or physician.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention.[6]

-

Ingestion: DO NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or physician immediately.[6]

Conclusion

This compound is a chemical intermediate whose value is defined by the strategic placement of its functional groups. A thorough understanding of its molecular structure, confirmed by robust spectroscopic evidence, is paramount for predicting its reactivity and leveraging it in multi-step syntheses. Its application as a precursor for bioactive compounds underscores its importance in the field of drug development. Adherence to stringent safety protocols is non-negotiable for its handling, ensuring that its scientific potential can be explored without compromising researcher safety.

References

- Electronic Supplementary Information - The Royal Society of Chemistry.

Sources

A Technical Guide to the Solubility Profile of 3,4-Dichloro-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dichloro-2-nitroaniline (CAS No. 958804-40-5). Recognizing the limited availability of quantitative solubility data in public literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing the solubility of this molecule, provides a detailed, field-tested experimental protocol for accurate solubility determination, and presents essential safety and handling information. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process chemistry, formulation development, and analytical sciences.

Introduction: Understanding this compound

This compound is a substituted aromatic amine with the molecular formula C₆H₄Cl₂N₂O₂.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group, dictates its physicochemical properties, including its solubility. These functional groups create a complex interplay of polarity, hydrogen bonding capability, and hydrophobicity. The compound serves as a valuable reagent in the synthesis of various organic molecules, including certain phenol derivatives and triazine compounds with potential antibacterial and antifungal activities.[2]

A thorough understanding of its solubility is paramount for its practical application. Solubility data informs the choice of solvents for chemical reactions, purification processes like crystallization, and the development of analytical methods such as High-Performance Liquid Chromatography (HPLC).[3][4]

Physicochemical Properties

| Property | Value / Description | Source |

| CAS Number | 958804-40-5 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| Predicted Boiling Point | 350.5 ± 37.0 °C | [5] |

| Predicted Density | 1.624 ± 0.06 g/cm³ | [5] |

| Storage Conditions | 2-8°C, protect from light | [1][5] |

Structural Considerations for Solubility

The principle of "like dissolves like" provides a foundational prediction of solubility behavior.[6] The structure of this compound suggests the following:

-

Low Aqueous Solubility: The molecule is predominantly nonpolar due to the benzene ring and two chloro substituents. This hydrophobic character suggests poor solubility in water.

-

Solubility in Organic Solvents: The presence of polar nitro (-NO₂) and amine (-NH₂) groups allows for dipole-dipole interactions and hydrogen bonding. Therefore, it is expected to be more soluble in polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) and some polar protic solvents (e.g., ethanol) than in nonpolar solvents like hexane.[7] The solubility in various solvents is a critical parameter for designing crystallization and reaction conditions.[3][4]

The diagram below illustrates the key molecular features influencing the compound's solubility.

Caption: Key functional groups of this compound and their expected interactions with different solvent types.

Experimental Protocol for Solubility Determination

Due to the scarcity of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[8] This protocol ensures the solution reaches saturation, providing an accurate measurement.

Causality and Rationale

-

Isothermal Conditions: Solubility is highly temperature-dependent.[4] Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Equilibrium Achievement: A supersaturated or unsaturated solution will give false results. Vigorous agitation over a sufficient period ensures that the system reaches a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Purity of Materials: Impurities in either the solute or the solvent can significantly alter solubility. Using high-purity materials is essential for obtaining intrinsic solubility data.

-

Accurate Quantification: A validated analytical method, such as HPLC-UV, is required for precise measurement of the solute concentration in the saturated solution.[3][8]

Workflow for Isothermal Solubility Determination

The following diagram outlines the experimental workflow.

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Select a panel of solvents of varying polarities (e.g., Water, Ethanol, Acetonitrile, Acetone, Toluene, Hexane).

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (mobile phase). Use these to generate a calibration curve with the HPLC system.

-

Set a temperature-controlled shaker bath to the desired temperature (e.g., 25 °C).

-

-

Addition:

-

Into a series of 4 mL glass vials, add a pre-weighed amount of the solvent (e.g., 2 mL).

-

Add an excess of solid this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation. A starting point is ~20-50 mg.

-

Seal the vials tightly with screw caps containing a PTFE septum.

-

-

Equilibration:

-

Place the vials securely in the shaker bath.

-

Agitate the vials at a constant speed (e.g., 200 rpm) for at least 24 hours. A 48-hour study is recommended to confirm that equilibrium has been reached (i.e., the measured solubility does not change between 24 and 48 hours).

-

-

Sampling and Separation:

-

Remove the vials from the shaker and let them stand in a thermal block at the same temperature for 30 minutes to allow undissolved solids to settle.

-

Carefully withdraw a sample of the clear supernatant using a clean, disposable syringe.

-

Immediately attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) and dispense the filtrate into a clean, tared HPLC vial. This step is critical to prevent undissolved microcrystals from artificially inflating the concentration reading.

-

-

Analysis:

-

Accurately dilute a known volume of the filtrate with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample onto a calibrated HPLC-UV system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated filtrate by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Safety, Handling, and Disposal

Proper safety precautions are mandatory when handling this compound. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[10] Do not eat, drink, or smoke when using this product.[9] Keep the container tightly closed when not in use.[9]

-

Storage: Store in a locked, well-ventilated, dry place away from incompatible materials.[9][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][11] Avoid release to the environment.[9]

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Google.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.

- Solubility determination and crystallization - HUBER. (n.d.). Huber.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto.

- The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, January 2). Sigma-Aldrich.

- Safety Data Sheet - MilliporeSigma. (2020, January 5). MilliporeSigma.

- 2 - SAFETY DATA SHEET. (2025, December 18). Thermo Fisher Scientific.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- 3-Chloro-4'-nitroaniline - Solubility of Things. (n.d.). Solubility of Things.

- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. (n.d.). PubChem.

- Safety data sheet. (2022, October 19). CPAchem.

- 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430. (n.d.). PubChem.

- This compound | 958804-40-5. (2025, August 8). ChemicalBook.

- CAS No : 958804-40-5 | Product Name : this compound. (n.d.). Pharmaffiliates.

- 958804-40-5|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Equilibrium Solubility Investigation and Preferential Solvation of 2,6-Dichloro-4-nitroaniline Dissolved in Four Aqueous Mixtures of Isopropanol, Acetonitrile, n-Propanol, and N-Methyl-2-pyrrolidone. (2019). Journal of Chemical & Engineering Data.

- 3,4-Dichloroaniline. (n.d.). Wikipedia.

- This compound CAS#: 958804-40-5. (n.d.). ChemicalBook.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 958804-40-5 [chemicalbook.com]

- 3. Solubility determination and crystallization [huber-online.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. This compound CAS#: 958804-40-5 [m.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 11. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 3,4-Dichloro-2-nitroaniline

Introduction: The Analytical Imperative for 3,4-Dichloro-2-nitroaniline

This compound (CAS No. 958804-40-5) is a substituted nitroaromatic amine with potential applications as a building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] As with any specialty chemical, unambiguous identification and purity assessment are paramount for ensuring the reliability of downstream applications and meeting regulatory standards. Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose.

This technical guide addresses the challenge of limited publicly available spectral data for this specific isomer. Rather than merely presenting data, this document serves as a comprehensive framework for researchers, chemists, and quality control professionals on how to acquire, interpret, and validate the spectral characteristics of this compound. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—from a position of practical expertise, explaining not just the expected results, but the scientific rationale behind the experimental choices and data interpretation.

Foundational Safety Protocol: Handling Nitroaromatic Amines

Trustworthiness: Before any analytical work commences, a rigorous safety assessment is non-negotiable. Substituted nitroanilines are classified as hazardous materials. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 2,6-dichloro-4-nitroaniline and 4,5-dichloro-2-nitroaniline indicate significant toxicity.[2]

Core Directive: The compound must be handled with the assumption that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged or repeated exposure.

Experimental Protocol: Safe Handling Workflow

-

Engineering Controls: All handling of solid material and solution preparation must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves (double-gloving is recommended) at all times. Gloves must be inspected before use and disposed of correctly after handling.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

-

-

Spill & Waste Management: Designate a specific hazardous waste container for all contaminated materials (e.g., pipette tips, weighing paper, gloves). In case of a spill, secure the area and follow established institutional procedures for hazardous chemical cleanup.

-

Weighing & Dissolution: Use a disposable weighing boat. Tare the balance with the boat inside the fume hood if possible. Add the solvent to the solid in situ to minimize dust formation.

Caption: Safe handling workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the most powerful technique for the unambiguous structural elucidation of this compound. It provides definitive information on the number of unique proton and carbon environments and their connectivity, allowing for clear differentiation from other isomers. For this molecule, we expect to see two distinct aromatic proton signals and one amine proton signal in the ¹H NMR spectrum, and six unique aromatic carbon signals in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum

The substitution pattern (1-amino, 2-nitro, 3,4-dichloro) dictates the chemical shifts and coupling. The two aromatic protons are adjacent (ortho-coupled), which will result in two doublets.

-

H-5: This proton is ortho to a chlorine atom and meta to the nitro group. It is expected to be the most downfield of the aromatic protons.

-

H-6: This proton is ortho to the amino group and meta to a chlorine atom. The electron-donating nature of the amino group will shield this proton relative to H-5.

-

-NH₂: The amino protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |

| Proton Assignment | Predicted δ (ppm) |

| H-5 | 7.3 - 7.5 |

| H-6 | 6.8 - 7.0 |

| -NH₂ | 5.0 - 6.0 |

Justification: The predicted shifts are based on the analysis of related structures. For example, in 3,4-dichloroaniline, the aromatic protons appear between 6.6 and 7.2 ppm.[3][4] The addition of a strongly electron-withdrawing nitro group at the 2-position will deshield adjacent protons, shifting them downfield.[5]

Predicted ¹³C NMR Spectrum

All six carbons in the benzene ring are in chemically distinct environments, leading to six expected signals.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Carbon Assignment | Predicted δ (ppm) |

| C-1 (-NH₂) | 145 - 148 |

| C-2 (-NO₂) | 135 - 138 |

| C-3 (-Cl) | 120 - 123 |

| C-4 (-Cl) | 128 - 132 |

| C-5 | 125 - 128 |

| C-6 | 118 - 121 |

Justification: Chemical shifts are predicted based on additive substituent effects on a benzene ring (base value ~128.5 ppm).[6][7] The carbon attached to the nitrogen (C-1) will be significantly downfield. The carbons attached to the chlorine atoms (C-3, C-4) and the nitro group (C-2) will also be deshielded, while the remaining carbons (C-5, C-6) will be less affected.[8]

Self-Validating NMR Acquisition Protocol

Trustworthiness: A robust protocol ensures reproducibility and data integrity. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a good first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue, though it may result in different chemical shifts.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation:

-

Acquire spectra on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire with proton decoupling.

-

Use a longer relaxation delay (5-10 seconds) or a quantitative method if accurate integration is needed, though it is not typically required for identification.

-

Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most characteristic signals will be from the N-H stretches of the primary amine and the strong N-O stretches of the nitro group.

| Predicted IR Absorption Bands | ||

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| C-H Aromatic Stretch | Aromatic Ring | 3100 - 3000 |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1550 - 1475 |

| C=C Aromatic Stretch | Aromatic Ring | 1620 - 1580 |

| N-H Scissoring Bend | Primary Amine (-NH₂) | 1650 - 1600 |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1360 - 1290 |

| C-Cl Stretch | Aryl Halide | 1100 - 1000 |

Justification: The presence of two distinct, strong bands for the nitro group (asymmetric and symmetric stretches) is highly characteristic.[9][10] The primary amine will show two N-H stretching bands in the 3300-3500 cm⁻¹ region, which distinguishes it from a secondary amine.[11][12] The C-Cl stretches for aryl chlorides typically appear in the 1000-1100 cm⁻¹ range.[11]

Self-Validating IR Acquisition Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to provide a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens. The presence of two chlorine atoms in this compound will produce a highly distinctive isotopic cluster for the molecular ion.

The molecular formula is C₆H₄Cl₂N₂O₂. The nominal molecular weight is 206 g/mol . However, the exact mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is 205.96 g/mol .

Predicted Isotopic Pattern

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms will therefore exhibit three peaks in its molecular ion cluster:

-

M⁺: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks (M⁺ : M+2 : M+4) is approximately 100 : 65 : 10 (or normalized, ~9:6:1).[13][14] This pattern is a definitive signature for a dichlorinated compound.

| Predicted Molecular Ion Cluster | |||

| Ion | m/z (Mass-to-Charge Ratio) | Isotopic Composition | Predicted Relative Intensity (%) |

| M⁺ | 206 | C₆H₄(³⁵Cl)₂N₂O₂ | 100 |

| M+2 | 208 | C₆H₄(³⁵Cl)(³⁷Cl)N₂O₂ | ~65 |

| M+4 | 210 | C₆H₄(³⁷Cl)₂N₂O₂ | ~10 |

Predicted Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion will fragment in predictable ways.

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a dichlorinated aniline cation at m/z 160 . This fragment will also exhibit the characteristic ~100:65:10 isotope pattern at m/z 160, 162, and 164.[15]

-

Loss of Cl: Loss of a chlorine radical (•Cl, 35 Da) from the molecular ion would yield a fragment at m/z 171 . This fragment would still contain one chlorine atom and thus show an M/M+2 pattern with a ~3:1 ratio.

-

Loss of NO: Subsequent loss of nitric oxide (NO, 30 Da) from the molecular ion is also possible, leading to a fragment at m/z 176 .

Caption: Predicted major fragmentation pathways for this compound.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

Authoritative Grounding: The true power of spectroscopic characterization lies in the integration of all three techniques. No single method provides a complete picture, but together they create a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural confirmation of the target molecule.

A sample of this compound is considered structurally confirmed and pure when:

-

MS shows the correct molecular weight and the characteristic M⁺:M+2:M+4 isotopic cluster for a dichlorinated compound.

-

IR confirms the presence of primary amine and nitro functional groups.

-

¹H and ¹³C NMR show the correct number of signals, chemical shifts, and coupling patterns consistent with the 1,2,3,4-substitution pattern, ruling out other isomers.

This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for any research, development, or commercial application.

References

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

ACS Publications. (n.d.). Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. [Link]

-

Millersville University. (n.d.). IR: nitro groups. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Catalytic Transfer Hydrogenation of Nitroarenes. Data for related compounds. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Arora, P. K., & Bae, H. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Blake, R. S., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. [Link]

-

Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods. [Link]

-

ResearchGate. (n.d.). 3,4-Dichloro-1-nitrobenzene–aniline (2/1). [Link]

-

Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions. [Link]

-

Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. [Link]

Sources

- 1. This compound | 958804-40-5 [chemicalbook.com]

- 2. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 3,4-Dichloroaniline(95-76-1) 1H NMR [m.chemicalbook.com]

- 4. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. 4-Chloro-2-nitroaniline (89-63-4) 13C NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

Guide to the Safe Handling and Management of 3,4-Dichloro-2-nitroaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dichloro-2-nitroaniline (CAS No. 958804-40-5) is a halogenated nitroaniline derivative utilized in specialized synthetic chemistry, including the preparation of novel phenol derivatives and compounds with potential biological activities.[1] Given its structural class, which includes aromatic amines, nitro compounds, and chlorinated hydrocarbons, it is imperative to approach its handling with a comprehensive understanding of its potential hazards.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. Due to the limited availability of specific safety data for this exact isomer, this document incorporates a conservative approach by extrapolating precautionary measures from structurally related and well-documented analogs, such as other dichloro-nitroaniline isomers and 3,4-dichloroaniline. This methodology ensures that safety protocols are grounded in the known hazards of the compound's constituent chemical motifs.

Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical Properties of this compound and Structural Analogs

| Property | This compound | 4,5-Dichloro-2-nitroaniline | 3,4-Dichloroaniline | 2,6-Dichloro-4-nitroaniline |

| CAS Number | 958804-40-5 | 6641-64-1 | 95-76-1 | 99-30-9 |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₅Cl₂N | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol | 207.01 g/mol | 162.02 g/mol | 207.01 g/mol |

| Appearance | Light brown to brown solid[2] | Not specified | Light tan to dark gray crystals[3][4] | Not specified |

| Melting Point | Not specified | 177-179 °C[5] | 71-72 °C[3][4] | 190.5-191.5 °C[6] |

| Boiling Point | 350.5 °C (Predicted)[2] | 347.1 °C | 272 °C | Not specified |

| Storage Temp. | 2-8°C, protect from light[2] | Not specified | Protect from sunlight[7] | Not specified |

Rationale for Analog Data: The inclusion of data from isomers like 4,5-dichloro-2-nitroaniline and the parent amine 3,4-dichloroaniline provides a basis for risk assessment. These compounds share the dichlorophenyl and/or nitroaniline core, suggesting similar hazard profiles, including mechanisms of toxicity and chemical reactivity.

Hazard Identification and Assessment

Based on the hazard classifications of its structural analogs, this compound should be treated as a hazardous substance with significant acute toxicity, as well as potential for skin, eye, and respiratory irritation.

Table 2: Summary of GHS Hazard Classifications for Structural Analogs

| Hazard Class | Classification | Source Compound(s) |

| Acute Toxicity, Oral | Category 2, 3 or 4 (Fatal, Toxic, or Harmful if swallowed) | 4-Chloro-2-nitroaniline[8][9], 3,4-Dichloroaniline, 4,5-Dichloro-2-nitroaniline[10] |

| Acute Toxicity, Dermal | Category 1, 3 or 4 (Fatal or Toxic in contact with skin) | 4-Chloro-2-nitroaniline[8][9], 3-Chloro-4-nitroaniline[11], 4,5-Dichloro-2-nitroaniline[10] |

| Acute Toxicity, Inhalation | Category 2 or 4 (Fatal or Harmful if inhaled) | 4-Chloro-2-nitroaniline[8][9], 4,5-Dichloro-2-nitroaniline[10] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 2,6-Dichloro-4-nitroaniline[12], 4,5-Dichloro-2-nitroaniline[10] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | 2,6-Dichloro-4-nitroaniline[12], 4,5-Dichloro-2-nitroaniline[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 2,6-Dichloro-4-nitroaniline[12], 4,5-Dichloro-2-nitroaniline[10] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs) | 2-Nitroaniline, 3,4-Dichloroaniline, 4-Chloro-2-nitroaniline[9] |

| Hazardous to the Aquatic Environment | Acute and/or Chronic Hazard (Toxic to aquatic life) | 3,4-Dichloroaniline[7], 2,6-Dichloro-4-nitroaniline[13] |

Core Toxicological Concerns:

-

High Acute Toxicity: Analogs are classified as toxic or fatal if swallowed, inhaled, or in contact with skin.[9][13] Skin permeation can lead to systemic toxicity.[3] This necessitates stringent controls to prevent any direct contact.

-

Methemoglobinemia: A key hazard of aniline derivatives is the potential to cause methemoglobinemia, where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[3] This can lead to cyanosis (bluish skin), weakness, and shortness of breath.[3]

-

Organ Damage: Prolonged or repeated exposure to related compounds may cause damage to organs such as the blood, hematopoietic system, kidney, liver, and heart.[8]

-

Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[10][12]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and robust PPE is essential for mitigating the risks associated with this compound.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.[15]

-

Designated Work Area: Establish a designated area specifically for working with this compound to prevent cross-contamination.

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[10][12]

Personal Protective Equipment (PPE) Protocol:

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Double-gloving is recommended for enhanced protection.

-

Eye Protection: Chemical safety goggles are mandatory.[16] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[17]

-

Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or suit.[17][18]

-

Respiratory Protection: For situations where dust may be generated and engineering controls may not be sufficient, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., P100/FFP3) is required.[7][10][16]

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical to preventing exposure and maintaining chemical stability.

Experimental Protocol: Handling Solid this compound

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and PPE.

-

Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

-

Transfer: When transferring the solid, use a spatula and avoid generating dust. If dust is unavoidable, ensure respiratory protection is worn.

-

Solution Preparation: Add the solid compound slowly to the solvent in a flask or beaker. Do not add solvent directly to the bulk solid container. Gentle stirring or swirling may be used to aid dissolution.

-

Post-Handling Decontamination: After use, decontaminate all non-disposable equipment and the work surface. Wash hands thoroughly with soap and water after removing gloves.[15]

Storage Requirements:

-

Store in a tightly closed, properly labeled container.[7][12][19]

-

Keep in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C if possible.[2][15]

-

Protect from light and air, as related compounds can darken upon storage.[3][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][7][12]

-

Store in a locked cabinet or a secure area accessible only to authorized personnel.[12][19]

Workflow for Safe Handling: From Receipt to Disposal

The following diagram outlines the critical control points in the lifecycle of this compound within a laboratory setting.

Sources

- 1. This compound | 958804-40-5 [chemicalbook.com]

- 2. This compound CAS#: 958804-40-5 [amp.chemicalbook.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1 | Chemsrc [chemsrc.com]

- 6. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. aarti-industries.com [aarti-industries.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of 3,4-Dichloro-2-nitroaniline

This guide provides a comprehensive overview of the discovery and history of the synthetic compound 3,4-dichloro-2-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the compound's origins, synthesis, and chemical properties. This document eschews a rigid template in favor of a narrative that follows the logical progression of chemical discovery and process evolution, grounded in established scientific principles and historical context.

Introduction: Defining this compound

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₄Cl₂N₂O₂. Its structure consists of an aniline ring substituted with two chlorine atoms at the 3 and 4 positions, and a nitro group at the 2 position relative to the amino group. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties, making it a distinct isomer among the various dichloronitroanilines. While not as extensively documented as some of its isomers, this compound holds significance as a potential intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science.

Part 1: The Elusive Discovery - A Historical Perspective

The specific historical record detailing the first definitive synthesis of this compound is not prominently documented in readily accessible scientific literature. Its discovery is likely intertwined with the broader, systematic exploration of aromatic substitution reactions in the late 19th and early 20th centuries. During this era, chemists meticulously investigated the nitration and halogenation of aniline and its derivatives, as well as the amination of halogenated nitroaromatics, leading to the preparation of a vast array of isomers.

The initial characterization of many such compounds was often reported in comprehensive chemical encyclopedias of the time, such as the Beilstein Handbuch der Organischen Chemie[1][2]. These compendia served as the primary databases for organic compounds before the advent of digital search technologies. It is highly probable that the first documented preparation of this compound is recorded within these historical volumes, emerging from systematic studies on the isomers of dichloronitroaniline.

Two primary plausible synthetic pathways for its initial discovery are:

-